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Compound of Interest

Compound Name: Voxilaprevir

Cat. No.: B611707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism

of action, and synthesis of voxilaprevir (formerly GS-9857), a potent, pan-genotypic inhibitor

of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. Voxilaprevir is a

key component of the fixed-dose combination antiviral medication Vosevi®, used for the

treatment of chronic HCV infection.[1][2][3]

Discovery and Rationale
The discovery of voxilaprevir was driven by the need for a pan-genotypic HCV NS3/4A

protease inhibitor with an improved safety profile, particularly concerning hepatotoxicity

observed with earlier-generation protease inhibitors.[1][4] The research aimed to identify a

compound with broad activity across all HCV genotypes, including those with resistance-

associated substitutions, and minimized risk of alanine transaminase (ALT) elevations.[1][4]

Key discovery efforts focused on enhancing the metabolic stability of the molecule and

reducing the formation of protein adducts, which were found to correlate with clinical ALT

elevation.[4] Through structural modifications, researchers successfully developed

voxilaprevir, which demonstrated potent, pan-genotypic antiviral activity in preclinical studies

and, subsequently, a favorable safety profile in clinical trials.[1][4]
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Voxilaprevir is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease.[2]

[5][6] The NS3/4A protease is essential for the replication of the hepatitis C virus.[2][5] After the

viral RNA is translated into a single large polyprotein, the NS3/4A protease is responsible for

cleaving this polyprotein at specific sites to release the mature nonstructural proteins (NS3,

NS4A, NS4B, NS5A, and NS5B).[2][5] These mature proteins are critical components of the

viral replication complex.[2][5] Voxilaprevir is a reversible, noncovalent inhibitor that binds to

the active site of the NS3/4A protease, thereby blocking its enzymatic activity.[5] This inhibition

of polyprotein processing prevents the formation of the viral replication complex and ultimately

suppresses HCV replication.[2][5]

Data Presentation
In Vitro Activity of Voxilaprevir

Parameter Genotype 1b Genotype 3a
Genotypes 1-6
(Replicon EC50)

Ki (nM) 0.038 0.066 -

EC50 (nM) - - 0.2 - 6.6

Ki represents the inhibition constant against the NS3 protease. EC50 is the half-maximal

effective concentration in HCV replicon assays.

Preclinical Pharmacokinetics of Voxilaprevir
Species

Oral Bioavailability
(%)

Systemic
Clearance (L/h/kg)

Plasma Protein
Binding (%)

Rat 83 0.19 - 0.81 >99

Dog 27 0.19 - 0.81 >99

Monkey 7.4 0.19 - 0.81 >99

Human - - >99

Clinical Efficacy of Voxilaprevir (in Vosevi®)
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Clinical Trial Patient Population Treatment Duration
Sustained Virologic
Response (SVR12)
Rate

POLARIS-1

Genotypes 1-6,

previously treated with

an NS5A inhibitor

12 weeks 96%

POLARIS-4

Genotypes 1, 2, or 3,

previously treated with

a DAA regimen that

did not include an

NS5A inhibitor

12 weeks 98%

SVR12 is defined as having an undetectable level of HCV RNA 12 weeks after the completion

of treatment.

Experimental Protocols
Synthesis of Voxilaprevir
The synthesis of voxilaprevir is a multi-step process involving the preparation of key

intermediates followed by their coupling and macrocyclization. The detailed procedures are

outlined in patents filed by Gilead Sciences.[7] A generalized synthetic scheme involves the

synthesis of the P2-P4 macrocycle and the P1-P1' fragment, followed by a final coupling

reaction.

Synthesis of Key Intermediates: The synthesis of the various fragments of voxilaprevir
involves standard organic chemistry transformations. For example, the synthesis of an antiviral

N-(3-ethyl)prolyl-1-aminocyclopropanecarboxylic acid peptide and routes to its

difluoromethylaminocyclopropanecarboxylic acid intermediate are described in US patent

20150175626.[7] The preparation of N-(3-alkyl- and 3-carbocyclyl)prolyl-1-

aminocyclopropanecarboxylic acid peptides as inhibitors of hepatitis C virus is detailed in

patent WO 2014008285.[7]

Final Coupling and Macrocyclization: The final steps of the synthesis involve the coupling of the

pre-synthesized fragments to assemble the linear precursor, followed by an intramolecular

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b611707?utm_src=pdf-body
https://www.benchchem.com/product/b611707?utm_src=pdf-body
https://www.medkoo.com/drug_syntheses/78
https://www.benchchem.com/product/b611707?utm_src=pdf-body
https://www.medkoo.com/drug_syntheses/78
https://www.medkoo.com/drug_syntheses/78
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reaction to form the macrocyclic structure.[8]

A detailed, step-by-step protocol is beyond the scope of this summary but can be found in the

referenced patents for researchers with a need for this specific information.

HCV NS3/4A Protease Assay (FRET-based)
This assay is used to determine the inhibitory activity of compounds like voxilaprevir against

the HCV NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate containing a specific cleavage site

for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule

(Fluorescence Resonance Energy Transfer - FRET). In the intact peptide, the quencher

suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and

quencher are separated, resulting in an increase in fluorescence.

Materials:

Recombinant HCV NS3/4A protease

FRET peptide substrate

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with cofactors)

Test compound (voxilaprevir) and controls

Microplate reader capable of fluorescence detection

Procedure:

The test compound is serially diluted and added to the wells of a microplate.

Recombinant NS3/4A protease is added to the wells and pre-incubated with the

compound.

The FRET peptide substrate is added to initiate the reaction.

The increase in fluorescence is monitored over time using a microplate reader.
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Data Analysis: The rate of the reaction is determined from the slope of the fluorescence

signal over time. The IC50 value (the concentration of the inhibitor that causes 50% inhibition

of the enzyme activity) is calculated by plotting the reaction rates against the inhibitor

concentrations and fitting the data to a dose-response curve.

HCV Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of compounds against HCV

replication in a cellular context.

Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV

replicon. This replicon is an RNA molecule that can replicate autonomously within the cells

and often contains a reporter gene, such as luciferase. The level of reporter gene expression

is directly proportional to the level of HCV RNA replication.

Materials:

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)

Cell culture medium and reagents

Test compound (voxilaprevir) and controls

Luciferase assay reagent

Luminometer

Procedure:

The replicon-containing cells are seeded into microplates.

The test compound is serially diluted and added to the cells.

The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication

and the effect of the compound to take place.

The cells are then lysed, and the luciferase assay reagent is added.
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The luminescence signal is measured using a luminometer.

Data Analysis: The EC50 value (the concentration of the compound that reduces the

replicon-driven reporter signal by 50%) is calculated by plotting the luminescence signal

against the compound concentrations and fitting the data to a dose-response curve. A

parallel cytotoxicity assay is often performed to ensure that the observed reduction in

replicon activity is not due to general toxicity of the compound to the host cells.
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Caption: HCV Replication Cycle and Mechanism of Action of Voxilaprevir.
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Caption: Experimental Workflow for an HCV Replicon Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611707#voxilaprevir-discovery-and-synthesis-
process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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